molecular formula C10H8FNO2 B6315804 5-(3-fluoro-4-methoxyphenyl)oxazole CAS No. 1904415-95-7

5-(3-fluoro-4-methoxyphenyl)oxazole

Cat. No.: B6315804
CAS No.: 1904415-95-7
M. Wt: 193.17 g/mol
InChI Key: DEYSOUSWBADDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-fluoro-4-methoxyphenyl)oxazole is a synthetic compound with the molecular formula C₁₀H₈FNO₂ and a molecular weight of 193.17 g/mol. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methoxyphenyl)oxazole typically involves the incorporation of fluorine and methoxy groups into the oxazole ring. One common method includes the selective C(5) lithiation of 2-substituted oxazole followed by treatment with an electrophile such as N-fluorobenzenesulfonimide . Another approach involves the reaction of 2-chlorobenzoxazole with potassium fluoride in the presence of catalytic amounts of 18-crown-6 at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-methoxyphenyl)oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide and potassium fluoride.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-(3-fluoro-4-methoxyphenyl)oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chloro-6-fluoro-2-methoxyphenyl)oxazole: Similar in structure but with a chlorine atom instead of a fluorine atom.

    5-(3-fluoro-4-methoxyphenyl)isoxazole: Contains an isoxazole ring instead of an oxazole ring.

Uniqueness

5-(3-fluoro-4-methoxyphenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine and methoxy groups enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-13-9-3-2-7(4-8(9)11)10-5-12-6-14-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYSOUSWBADDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-fluoro-4-methoxyphenyl)oxazole
Reactant of Route 2
Reactant of Route 2
5-(3-fluoro-4-methoxyphenyl)oxazole
Reactant of Route 3
Reactant of Route 3
5-(3-fluoro-4-methoxyphenyl)oxazole
Reactant of Route 4
Reactant of Route 4
5-(3-fluoro-4-methoxyphenyl)oxazole
Reactant of Route 5
Reactant of Route 5
5-(3-fluoro-4-methoxyphenyl)oxazole
Reactant of Route 6
Reactant of Route 6
5-(3-fluoro-4-methoxyphenyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.